Cas no 1212395-34-0 (tert-butyl (cis-3-aminocyclobutyl)carbamate)

tert-butyl (cis-3-aminocyclobutyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Cis Tert-Butyl N-(3-Aminocyclobutyl)carbamate

- tert-butyl ((cis)-3-aMinocyclobutyl)carbaMate

- 2-(BOC-AMINO)-6-OXOSPIRO[3.3]HEPTANE

- AC1Q1NBN

- CTK7G9104

- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

- tert-butyl (8R)-8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate

- tert-butyl (cis-3-aminocyclobutyl)carbamate

- tert-butyl 6-oxospiro[3.3]hept-2-ylcarbamate

- TERT-BUTYL N-(6-OXOSPIRO[3.3]HEPTAN-2-YL)CARBAMATE

- tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate

- tert-Butyl (3-aminocyclobutyl)carbamate

- tert-Butyl N-(3-aminocyclobutyl)carbamate

- tert-butyl 3-aminocyclobutylcarbamate

- tert-Butyl (trans-3-aminocyclobutyl)carbamate

- cis-tert-Butyl 3-aminocyclobutanecarbamate

- trans-tert-butyl 3-aminocyclobutylcarbamate

- CIS-TERT-BUTYL 3-AMINOCYCLOBUTYLCARBAMATE

- CIS-N-BOC-1,3-DIAMINOCYCLOBUTANE

- TRANS-N-BOC-1,3-DIAMINOCYCLOBUTANE

- cis-tert-

- MFCD11099896

- AM807308

- AKOS015949380

- SCHEMBL9970781

- 1090904-48-5

- SCHEMBL14737457

- CS-0045544

- SCHEMBL13018598

- SY035913

- tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate

- EN300-27068

- J-004465

- DB-002979

- BS-13855

- AKOS010366654

- tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate;trans-N-Boc-1,3-cyclobutanediamine

- cis-N1-Boc-cyclobutane-1,3-diamine

- tert-butyl((trans)-3-aminocyclobutyl)carbamate

- 1212395-34-0

- 871014-19-6

- J-524339

- SY070837

- trans-N-Boc-1,3-cyclobutanediamine

- EN300-53089

- trans-1-(Boc-amino)cyclobutan-3-amine

- tert-butyl (1r,3r)-3-aminocyclobutylcarbamate

- tert-butyl ((trans)-3-aminocyclobutyl)carbamate

- Tert-butyl(trans-3-aminocyclobutyl)carbamate

- TRANS TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE

- SB10973

- AKOS009108626

- 1-(Boc-amino)cyclobutan-3-amine

- tert-butyl3-aminocyclobutylcarbamate

- cis-tert-butyl N-(3-aminocyclobutyl)carbamate

- tert-butyl ((1s,3s)-3-aminocyclobutyl)carbamate

- A862858

- TERT-BUTYL ((1R,3R)-3-AMINOCYCLOBUTYL)CARBAMATE

- BCP09860

- J-524326

- F8887-3890

- SCHEMBL12162998

- CS-WAA0308

- cis-1-(Boc-amino)cyclobutan-3-amine

- PB14876

- 3-Amino-1-tert-butylcyclobutyl carbamate

- SY042083

- EN300-55580

- A891829

- trans-N-Boc-1,3-diaminocyclobutane, AldrichCPR

- PB16119

- CS-W005385

- cis-(3-amino-cyclobutyl)-carbamic acid tert-butyl ester

- Carbamic acid, N-(trans-3-aminocyclobutyl)-, 1,1-dimethylethyl ester

- A895150

- Z237445442

- OPDOEOOBYOABCJ-KNVOCYPGSA-N

- BS-13843

- tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate

- tert-butyl 3-aminocyclobutylcarbamate-HCl

- cis-tert-Butyl3-aminocyclobutanecarbamate

- GS-3750

- OPDOEOOBYOABCJ-LJGSYFOKSA-N

- MFCD12755997

- tert-butyl(cis-3-aminocyclobutyl)carbamate

- AM807309

- N-[(1r,3r)-3-Aminocyclobutyl]carbamate

- tert-butyl (cis-3-aminocy...

- AM803042

- MFCD09040641

- DB-110095

-

- MDL: MFCD11099896

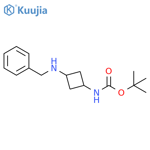

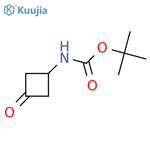

- インチ: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)

- InChIKey: OPDOEOOBYOABCJ-UHFFFAOYSA-N

- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N([H])C1([H])C([H])([H])C([H])(C1([H])[H])N([H])[H])=O

計算された属性

- 精确分子量: 186.136827821g/mol

- 同位素质量: 186.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 192

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.6

- トポロジー分子極性表面積: 64.4

tert-butyl (cis-3-aminocyclobutyl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM106060-250mg |

tert-butyl (cis-3-aminocyclobutyl)carbamate |

1212395-34-0 | 97% | 250mg |

$77 | 2022-09-04 | |

| eNovation Chemicals LLC | K31279-10g |

cis-tert-Butyl N-(3-aminocyclobutyl)carbamate |

1212395-34-0 | 95% | 10g |

$2500 | 2023-09-03 | |

| TRC | C286395-1mg |

cis-N-Boc-1,3-diaminocyclobutane |

1212395-34-0 | 1mg |

$ 105.00 | 2022-04-01 | ||

| Enamine | EN300-55580-1mg |

rac-tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate, cis |

1212395-34-0 | 95.0% | 1mg |

$83.0 | 2021-06-28 | |

| Chemenu | CM106060-10g |

tert-butyl (cis-3-aminocyclobutyl)carbamate |

1212395-34-0 | 97% | 10g |

$1667 | 2023-11-22 | |

| abcr | AB304972-1 g |

cis-N-Boc-1,3-diaminocyclobutane, 98%; . |

1212395-34-0 | 98% | 1 g |

€347.10 | 2023-07-19 | |

| Chemenu | CM106060-1g |

tert-butyl (cis-3-aminocyclobutyl)carbamate |

1212395-34-0 | 97% | 1g |

$275 | 2021-08-06 | |

| Ambeed | A180352-100mg |

cis-tert-Butyl 3-aminocyclobutanecarbamate |

1212395-34-0 | 98% | 100mg |

$30.0 | 2024-04-25 | |

| eNovation Chemicals LLC | Y0979074-10g |

cis-tert-Butyl 3-aminocyclobutanecarbamate |

1212395-34-0 | 95% | 10g |

$600 | 2024-08-02 | |

| Enamine | EN300-55580-250mg |

rac-tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate, cis |

1212395-34-0 | 95.0% | 250mg |

$100.0 | 2022-10-09 |

tert-butyl (cis-3-aminocyclobutyl)carbamate 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 30 psi, rt

tert-butyl (cis-3-aminocyclobutyl)carbamate Raw materials

- Carbamic acid, N-[3-[(phenylmethyl)amino]cyclobutyl]-, 1,1-dimethylethyl ester

- tert-butyl N-(3-oxocyclobutyl)carbamate

tert-butyl (cis-3-aminocyclobutyl)carbamate Preparation Products

tert-butyl (cis-3-aminocyclobutyl)carbamate 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

tert-butyl (cis-3-aminocyclobutyl)carbamateに関する追加情報

Comprehensive Overview of tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS No. 1212395-34-0)

tert-butyl (cis-3-aminocyclobutyl)carbamate, with the CAS number 1212395-34-0, is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate-protected amines, which are pivotal intermediates in the development of bioactive molecules. Its unique cis-3-aminocyclobutyl structure makes it a valuable building block for drug discovery, particularly in the design of kinase inhibitors and protease-targeting therapeutics. Researchers and chemists frequently search for this compound due to its relevance in peptide mimetics and small-molecule drug candidates.

The growing interest in tert-butyl (cis-3-aminocyclobutyl)carbamate is driven by its applications in medicinal chemistry and bioconjugation. With the rise of personalized medicine and targeted drug delivery systems, this compound has gained attention for its role in optimizing drug efficacy and reducing off-target effects. Its carbamate-protecting group ensures stability during synthetic processes, making it a preferred choice for multi-step organic synthesis. Recent trends in AI-driven drug discovery have further highlighted the importance of such intermediates, as they enable rapid prototyping of novel therapeutic agents.

From a synthetic perspective, tert-butyl (cis-3-aminocyclobutyl)carbamate is often employed in the construction of cyclobutane-containing scaffolds, which are increasingly explored for their conformational rigidity and metabolic stability. This aligns with the current focus on bioisosteres and fragment-based drug design. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) and click chemistry methodologies makes it a versatile tool for researchers working on next-generation biologics.

In the context of green chemistry, the demand for sustainable synthetic routes has led to innovations in the production of tert-butyl (cis-3-aminocyclobutyl)carbamate. Catalytic methods and flow chemistry techniques are being investigated to minimize waste and improve yield. This resonates with the broader industry shift toward environmentally friendly synthesis and atom economy. As a result, suppliers and manufacturers are increasingly offering this compound with high-purity specifications to meet the stringent requirements of GMP-compliant laboratories.

For those exploring structure-activity relationships (SAR), tert-butyl (cis-3-aminocyclobutyl)carbamate serves as a critical probe to study the impact of ring strain and hydrogen-bonding motifs on biological activity. Its incorporation into macrocyclic compounds and peptidomimetics has opened new avenues in the treatment of chronic diseases and infectious disorders. The compound’s chiral purity and stereochemical integrity are also key factors in ensuring reproducible results in preclinical studies.

In summary, tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS No. 1212395-34-0) stands at the intersection of cutting-edge drug development and sustainable chemistry. Its versatility and relevance to contemporary research themes, such as AI-augmented molecular design and green synthesis, underscore its importance in modern scientific endeavors. As the pharmaceutical industry continues to evolve, this compound will likely remain a cornerstone for innovators seeking to address unmet medical needs.

1212395-34-0 (tert-butyl (cis-3-aminocyclobutyl)carbamate) Related Products

- 389890-43-1(cis-tert-butyl 3-hydroxycyclobutylcarbamate)

- 177489-90-6((3-AMINO-1-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER)

- 73874-95-0(4-Boc-Aminopiperidine)

- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)

- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)

- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)

- 2171240-75-6((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

- 1248213-10-6(1-(bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane)

- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)

- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)